2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
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Overview
Description
The compound with the identifier “2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one” is known as Vardenafil-d5. It is a deuterium-labeled phosphodiesterase inhibitor that is selective for phosphodiesterase type 5 and phosphodiesterase type 1. This compound is closely related to other phosphodiesterase inhibitors such as sildenafil and tadalafil in both structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vardenafil-d5 is synthesized by incorporating deuterium into the molecular structure of Vardenafil. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route involves multiple steps, including the preparation of intermediate compounds and the final deuterium incorporation .
Industrial Production Methods
The industrial production of Vardenafil-d5 follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Vardenafil-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Vardenafil-d5 into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Vardenafil-d5.
Scientific Research Applications
Vardenafil-d5 has several scientific research applications, including:
Chemistry: Used in kinetic isotope effect studies to understand reaction mechanisms.
Biology: Employed in studies involving phosphodiesterase inhibition and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to phosphodiesterase inhibition.
Industry: Utilized as an internal standard in nuclear magnetic resonance (NMR) experiments.
Mechanism of Action
Vardenafil-d5 exerts its effects by inhibiting phosphodiesterase type 5 and phosphodiesterase type 1. This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to prolonged signal transduction and its subsequent effects. The molecular targets include the active sites of phosphodiesterase enzymes, where Vardenafil-d5 binds and inhibits their activity .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another phosphodiesterase inhibitor with a similar structure and function.
Tadalafil: Shares structural and functional similarities with Vardenafil-d5.
Aminocaproic acid: Though not a phosphodiesterase inhibitor, it shares some mechanistic similarities in terms of enzyme inhibition
Uniqueness
Vardenafil-d5 is unique due to its deuterium labeling, which provides distinct advantages in kinetic isotope effect studies and as an internal standard in NMR experiments. This labeling enhances the stability and allows for more precise measurements in various scientific applications .
Properties
IUPAC Name |
2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i2D3,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKRCOLJRRGGV-QKLSXCJMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=O)C4=C(N=C(N4N3)CCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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